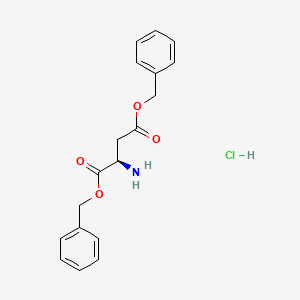

H-D-Asp(OBzl)-OBzl.HCl

Description

BenchChem offers high-quality H-D-Asp(OBzl)-OBzl.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Asp(OBzl)-OBzl.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

dibenzyl (2R)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZEWOOBCRRAP-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Senior Application Scientist's Guide to D-Aspartic Acid Dibenzyl Ester Hydrochloride in Synthesis

<-3a--22_b_e-22_>

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Chiral Building Block

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and drug discovery, the strategic use of protected amino acids is paramount. D-Aspartic acid dibenzyl ester hydrochloride stands out as a crucial chiral intermediate. Its structure features two key modifications to the parent D-aspartic acid molecule: the carboxyl groups are masked as benzyl esters, and the α-amino group is protonated as a hydrochloride salt. This configuration is not arbitrary; it is a deliberate design to render the molecule stable, soluble, and reactive in a controlled manner, making it an invaluable tool for constructing complex molecular architectures.

The incorporation of D-amino acids into peptides or other chiral molecules is a widely used strategy in drug development to enhance metabolic stability.[1] Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids.[1] This prolonged biological half-life is a significant advantage for therapeutic agents. D-Aspartic acid itself is an endogenous amino acid found in neuroendocrine tissues and is involved in key physiological processes, including the synthesis of testosterone.[2][3] Its derivatives, therefore, are of significant interest for creating novel therapeutics, from peptidomimetics to small molecule drugs.[4][5]

The Core Principle: Strategic Protection and Activation

The primary function of D-Aspartic acid dibenzyl ester hydrochloride in synthesis is to serve as a protected form of D-aspartic acid. In multi-step syntheses, especially peptide synthesis, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions.[6]

-

Carboxyl Protection (Dibenzyl Ester): The two carboxylic acid groups of aspartic acid are highly reactive. By converting them to benzyl esters (–OBn), their nucleophilicity is neutralized. This prevents them from interfering with reactions at the amino group, such as peptide bond formation. The benzyl group is a "workhorse" protecting group in organic synthesis due to its relative stability to a wide range of reaction conditions and, crucially, its susceptibility to removal under specific, mild conditions (deprotection).

-

Amino Group Activation (Hydrochloride Salt): The hydrochloride salt serves two purposes. Firstly, it enhances the stability and shelf-life of the compound, making it a reliable reagent. Secondly, in a reaction mixture, the hydrochloride can be easily neutralized with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) in situ. This unmasks the α-amino group, rendering it nucleophilic and ready to participate in a coupling reaction at the desired moment.

This dual-protection strategy allows for precise control over the reactivity of the D-aspartic acid building block, directing it to form the desired bonds in a specific sequence.

Key Synthetic Applications

Peptide Synthesis: Building Chains with D-Stereochemistry

The most prominent application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[7][8] It allows for the introduction of a D-aspartic acid residue into a growing peptide chain. The presence of D-amino acids can induce specific secondary structures (e.g., turns or helices) and significantly increase resistance to enzymatic degradation.[1]

A critical challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide byproduct.[9][10] This side reaction involves the cyclization of the aspartic acid side chain and can occur under the basic conditions often used for Fmoc-deprotection in SPPS.[9] While the benzyl ester protecting group does not completely eliminate this issue, careful selection of coupling reagents and reaction conditions can minimize its occurrence.[11]

Workflow: D-Aspartic Acid Incorporation in Peptide Synthesis

The following diagram illustrates the logical flow of using D-Aspartic acid dibenzyl ester hydrochloride to incorporate a D-Asp residue into a peptide chain.

Caption: Workflow for incorporating D-Aspartic acid into a peptide.

Chiral Synthesis and Peptidomimetics

Beyond linear peptides, D-Aspartic acid dibenzyl ester serves as a versatile chiral starting material for a variety of complex molecules. Its defined stereochemistry is transferred to the final product, making it a valuable component in asymmetric synthesis. For instance, it has been used as a precursor for the synthesis of azetidine-2-ones and piperazine-2,5-diones, which are core structures in many pharmaceutically active compounds.[12] It is also instrumental in creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as better stability or oral bioavailability.[4][5]

Experimental Protocols & Methodologies

The following protocols are illustrative and should be adapted based on the specific substrate and scale of the reaction.

Protocol 1: Solution-Phase Peptide Coupling

This protocol details the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to the free amine of D-Aspartic acid dibenzyl ester.

Objective: To synthesize the dipeptide Boc-Ala-D-Asp(OBn)-OBn.

Materials:

-

D-Aspartic acid dibenzyl ester hydrochloride

-

Boc-Alanine (Boc-Ala-OH)

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution & Neutralization: Dissolve D-Aspartic acid dibenzyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIEA (1.1 eq) dropwise and stir for 15 minutes to generate the free amine in situ.

-

Activation: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Add DIC (1.1 eq) to this solution at 0 °C and stir for 20 minutes. The formation of a white precipitate (diisopropylurea) may be observed.

-

Coupling: Transfer the activated Boc-Ala-OH solution from step 2 to the free amine solution from step 1 at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the urea byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/EtOAc gradient) to yield the pure dipeptide.

Causality:

-

HOBt/DIC: This combination is a classic carbodiimide coupling system.[13] DIC activates the carboxylic acid, and HOBt is added to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[13]

-

DIEA: A bulky, non-nucleophilic base is used to neutralize the hydrochloride without competing with the desired amine nucleophile in the coupling reaction.

Protocol 2: Deprotection of Dibenzyl Esters via Catalytic Hydrogenation

This protocol describes the removal of the two benzyl ester protecting groups.

Objective: To deprotect Boc-Ala-D-Asp(OBn)-OBn to Boc-Ala-D-Asp-OH.

Materials:

-

Boc-Ala-D-Asp(OBn)-OBn

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Setup: Dissolve the protected peptide (1.0 eq) in MeOH. Add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Hydrogenation: Purge the reaction flask with H₂ gas (a balloon is sufficient for small scale). Stir the suspension vigorously under an H₂ atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This can take from 2 to 24 hours.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Keep it wet with the solvent.

-

Wash the filter cake thoroughly with MeOH.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

-

Causality:

-

Pd/C and H₂: This is the standard method for hydrogenolysis.[14] The palladium surface catalyzes the cleavage of the benzylic C-O bond by molecular hydrogen, releasing the free carboxylic acids and toluene as a byproduct.[15] This method is highly effective and clean, as the catalyst is easily filtered off and the byproduct is volatile.

Data & Characterization

Proper characterization is essential to validate the successful synthesis and purity of intermediates and final products.

| Compound | Form | Molecular Weight | Typical ¹H NMR Signals (CDCl₃) | Expected Yield (Coupling) |

| D-Asp(OBn)-OBn·HCl | White Solid | 351.81 g/mol | ~7.35 ppm (m, 10H, Ar-H ), ~5.15 ppm (s, 4H, -CH ₂Ph) | N/A |

| Boc-Ala-D-Asp(OBn)-OBn | White Solid / Oil | 484.54 g/mol | ~7.35 ppm (m, 10H, Ar-H ), ~5.15 ppm (s, 4H, -CH ₂Ph), ~1.45 ppm (s, 9H, Boc) | 80-95% |

| Boc-Ala-D-Asp-OH | White Solid | 304.29 g/mol | Absence of Ar-H and -CH₂Ph signals, ~1.45 ppm (s, 9H, Boc) | >95% (Deprotection) |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Mechanism Spotlight: Peptide Coupling

The mechanism of peptide bond formation using a carbodiimide reagent like DIC with an additive like HOBt is a well-established process that ensures efficient and low-racemization coupling.

Caption: Mechanism of DIC/HOBt mediated peptide coupling.

Expert Insight: The initial O-acylisourea intermediate is extremely reactive and susceptible to racemization at the α-carbon. HOBt rapidly traps this intermediate to form the HOBt active ester. This new ester is still highly reactive towards amines but is significantly more stable against racemization, which is critical for maintaining the chiral integrity of the final peptide.[13][16]

Conclusion and Future Outlook

D-Aspartic acid dibenzyl ester hydrochloride is more than just a protected amino acid; it is a key enabling reagent for advanced chemical synthesis. Its well-defined structure provides chemists with precise control over reactivity, allowing for the stereospecific incorporation of D-aspartic acid into a vast array of molecules. Its role is central to the development of next-generation peptide therapeutics with enhanced stability and novel peptidomimetics with tailored pharmacological profiles. As synthetic methodologies continue to advance, the demand for high-purity, versatile chiral building blocks like this will only increase, solidifying its importance in the toolkit of the modern research scientist and drug development professional.

References

-

Cappelli, A., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. Available from: [Link]

-

Wimberger, S., & El-Dahshan, A. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Biodiversity. Available from: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available from: [Link]

-

Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available from: [Link]

-

Li, Y., et al. (2007). Studies on the cyclization reaction of D-aspartic acid. ResearchGate. Available from: [Link]

-

Pallavicini, M., et al. (2014). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Available from: [Link]

-

Aline, F. M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available from: [Link]

-

Unknown Author. (n.d.). Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. ResearchGate. Available from: [Link]

-

El-Faham, A., & Albericio, F. (2007). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Available from: [Link]

-

Singh, Y., et al. (2013). Synthesis of Decapeptide of L-aspartic Acid and benzyl-L-aspartic Acid by Solid Phase Peptide Synthesis. PubMed. Available from: [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec. Available from: [Link]

-

Unknown Author. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. ResearchGate. Available from: [Link]

-

Topo, E., et al. (2009). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. PubMed. Available from: [Link]

-

Salomon, C. J., et al. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. Available from: [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]

-

Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. Available from: [Link]

-

Wang, Q., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. PubMed Central. Available from: [Link]

-

Errico, F., et al. (2007). D-Aspartic acid is a novel endogenous neurotransmitter. PubMed. Available from: [Link]

-

Mondal, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. Available from: [Link]

-

Harp, J. M., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Available from: [Link]

-

Li, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

-

Ibeanu, G., et al. (2022). Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]

-

Wikipedia. (n.d.). Peptide. Wikipedia. Available from: [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Available from: [Link]

-

Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Available from: [Link]

-

Janecka, A., et al. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. Available from: [Link]

-

D'Aniello, A., et al. (2013). Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). ResearchGate. Available from: [Link]

-

Unknown Author. (2019). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. ScienceDirect. Available from: [Link]

-

ChemBK. (2024). D-Glutamic acid dibenzyl ester hydrochloride. ChemBK. Available from: [Link]

Sources

- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-collection.ethz.ch [research-collection.ethz.ch]

- 11. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzyl Esters [organic-chemistry.org]

- 16. bachem.com [bachem.com]

A Technical Guide to the Strategic Use of H-D-Asp(OBzl)-OBzl.HCl in Boc-Chemistry Peptide Synthesis

Abstract

The incorporation of aspartic acid residues into synthetic peptides presents unique challenges, primarily the propensity for aspartimide formation, a side reaction that can compromise peptide purity and yield. In the landscape of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the strategic selection of side-chain protecting groups is paramount to mitigating such risks. This technical guide provides an in-depth examination of H-D-Asp(OBzl)-OBzl.HCl, a key building block whose Nα-Boc protected form, Boc-D-Asp(OBzl)-OH, is instrumental in the Boc/Bzl protection strategy. We will explore the causality behind the use of the benzyl ester for β-carboxyl protection, detailing its stability, the mechanics of its incorporation, and the conditions for its ultimate removal. This whitepaper offers researchers and drug development professionals a comprehensive framework, including validated protocols and mechanistic insights, for the successful application of this reagent, ensuring the synthesis of high-purity peptides containing D-aspartic acid.

The Boc/Bzl Strategy: A Foundation of Differential Acid Lability

The classical Boc/Bzl methodology for SPPS is predicated on a principle of differential acid lability, allowing for the selective removal of protecting groups at different stages of the synthesis.[1][2] The strategy employs the Boc group for temporary protection of the α-amino group and more acid-stable, benzyl-based groups for the semi-permanent protection of reactive amino acid side chains.[2]

-

Temporary Nα-Boc Protection: The Boc group is labile to moderate acids and is typically removed at each cycle of amino acid addition using a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1][2][3]

-

Semi-Permanent Side-Chain Protection: Benzyl-based protecting groups, such as the benzyl ester (OBzl) for the aspartic acid side chain, are stable to the repeated TFA treatments used for Boc deprotection. Their removal requires much stronger acids, such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), which are employed during the final step to simultaneously cleave the completed peptide from the resin support.[2][4]

This tiered acid-lability is the cornerstone of the Boc/Bzl approach, enabling the controlled, stepwise assembly of the peptide chain.

Figure 1: The general workflow of a Boc-chemistry solid-phase peptide synthesis (SPPS) cycle.

H-D-Asp(OBzl)-OBzl.HCl: Profile of a Key Reagent

H-D-Asp(OBzl)-OBzl.HCl is the hydrochloride salt of the D-isomer of aspartic acid, where both the α- and β-carboxyl groups are protected as benzyl esters. For direct use in Boc-SPPS, it is the Nα-Boc protected derivative, Boc-D-Asp(OBzl)-OH , that serves as the active building block. The use of the D-enantiomer is a deliberate choice in peptide design, often to confer resistance to enzymatic degradation or to induce specific secondary structures in the final peptide.

The benzyl ester is the preferred protecting group for the Asp side chain in this strategy due to its robust stability under the moderately acidic conditions of Boc removal, preventing premature deprotection during the synthesis cycles.[2]

Table 1: Physicochemical Properties of Aspartic Acid Derivatives

| Property | H-D-Asp(OBzl)-OBzl.HCl | Boc-L-Asp(OBzl)-OH |

| Synonym | D-Aspartic acid dibenzyl ester hydrochloride | N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester |

| CAS Number | 174457-99-9[5] | 7536-58-5[6] |

| Molecular Formula | C18H20ClNO4[5] | C16H21NO6[6] |

| Molecular Weight | 349.81 g/mol [5] | 323.34 g/mol |

| Appearance | White to light yellow solid[5] | White solid |

| Storage | 2-8°C under inert gas[5] | 2-8°C |

Core Workflow: Incorporating Boc-D-Asp(OBzl)-OH

The successful incorporation of an amino acid residue in SPPS is a two-stage process within each cycle: the deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the next activated amino acid.

Step 1: Nα-Boc Deprotection

Before coupling Boc-D-Asp(OBzl)-OH, the Nα-Boc group of the preceding amino acid on the resin must be removed to expose the free amino group.

Causality: The choice of 50% TFA in DCM is a balance between efficacy and selectivity. This concentration is strong enough to rapidly cleave the acid-labile Boc group but weak enough to leave the more stable benzyl ester on the Asp side chain intact over many cycles.[2][3] When the sequence contains sensitive residues like Tryptophan (Trp) or Methionine (Met), scavengers such as dithiothreitol (DTE) are added.[3] These scavengers capture the reactive tert-butyl cations generated during Boc cleavage, preventing them from alkylating the sensitive side chains.[2]

Validated Protocol: Boc Deprotection

-

Swell the peptide-resin in dichloromethane (DCM) for 15-20 minutes.

-

Drain the solvent and add a solution of 50% TFA in DCM (10 mL per gram of resin).[3]

-

Agitate for a 5-minute pre-wash, then drain.[3]

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3]

-

Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[3]

-

Perform a neutralization step by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).

-

Wash the resin again with DCM (3x) to remove excess base, rendering it ready for coupling.

Step 2: Coupling of Boc-D-Asp(OBzl)-OH

With the N-terminus deprotected, the incoming Boc-D-Asp(OBzl)-OH is activated and coupled to the peptide chain.

Causality: Peptide bond formation is not spontaneous and requires the carboxyl group of the incoming amino acid to be activated into a more reactive intermediate.[7] Carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are common activators.[8] However, their use alone can lead to racemization. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this risk by forming an intermediate HOBt-ester, which couples to the amine with minimal racemization.[8] On solid supports, DIC is preferred over DCC because its urea byproduct is soluble and easily washed away, whereas the dicyclohexylurea from DCC is largely insoluble and can clog the resin.[8]

Figure 2: The activation and coupling mechanism using the DIC/HOBt method in Boc-SPPS.

Validated Protocol: DIC/HOBt Coupling

-

Swell the deprotected and neutralized peptide-resin in DCM or N-methylpyrrolidone (NMP).

-

In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in NMP.

-

Add DIC (3 eq.) to the amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes.

-

Drain the solvent from the resin and add the activated amino acid solution.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If incomplete, allow the reaction to proceed longer or consider a second coupling.

-

Once complete, drain the reaction mixture and wash the peptide-resin thoroughly with NMP (3x), DCM (3x), and IPA (2x) to remove excess reagents and byproducts.

Managing Side Reactions: The Challenge of Aspartimide Formation

The most significant side reaction associated with aspartic acid is the formation of a five-membered succinimide ring, known as an aspartimide.[9][10] This occurs via an intramolecular nucleophilic attack of the backbone amide nitrogen (from the C-terminal adjacent residue) on the side-chain β-carbonyl group.[9]

Causality: Aspartimide formation is particularly prevalent in sequences with sterically unhindered residues C-terminal to the Asp, such as Asp-Gly, Asp-Ala, or Asp-Ser.[10] The cyclic intermediate can subsequently re-open via nucleophilic attack by water or other nucleophiles (like piperidine in Fmoc chemistry) at either of its two carbonyls. This non-regioselective ring-opening leads to a mixture of the desired α-peptide and an undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[9][11] This process is often accompanied by racemization at the Asp α-carbon.[9][11]

In Boc chemistry, while the repetitive deprotection steps are acidic, the final strong acid cleavage can also promote this side reaction.[10]

Figure 3: The mechanism of aspartimide formation leading to a mixture of α- and β-peptides.

Mitigation Strategies in Boc Chemistry:

-

Protecting Group Choice: While the benzyl ester is standard, using the more sterically hindered β-cyclohexyl ester (OcHx) for aspartic acid, Boc-Asp(OcHx)-OH, has been shown to significantly reduce the rate of aspartimide formation during synthesis and cleavage.[10][12]

-

Optimized Cleavage Conditions: Performing the final strong acid cleavage at reduced temperatures (0-5°C) can help minimize the rate of the side reaction.[2]

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin support and the removal of all semi-permanent side-chain protecting groups.

Strong Acid Cleavage (Solid-Phase)

Causality: Anhydrous HF is the classic reagent for this step in Boc/Bzl chemistry. Its high acidity is required to cleave both the benzyl ester protecting groups and the ester linkage to the Merrifield or PAM resin.[1][4][13] During this process, highly reactive carbocations are generated from the protecting groups and the resin linker. Scavengers, such as anisole, are essential to trap these cations, preventing them from causing side reactions like the alkylation of sensitive residues (e.g., Trp, Met, Tyr).

Validated Protocol: HF Cleavage

-

Ensure the N-terminal Boc group is removed from the fully assembled peptide-resin.

-

Place the dry peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of a specialized HF apparatus.

-

Add a scavenger mixture, typically anisole (1.0 mL per 0.2 mmol of peptide).[13]

-

Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

-

Following the apparatus manufacturer's instructions, distill anhydrous HF (approx. 10 mL per 0.2 mmol of peptide) into the vessel.[13]

-

Stir the mixture at a temperature between 0°C and 5°C for 60-90 minutes.[13]

-

After the reaction, evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide powder, ready for purification.

Catalytic Transfer Hydrogenation (Solution-Phase)

For peptides synthesized in solution or for specific deprotection schemes, catalytic transfer hydrogenation offers a milder alternative for removing benzyl esters.

Causality: This method avoids the use of harsh, corrosive acids. A palladium catalyst (e.g., Pd/C) facilitates the transfer of hydrogen from a donor molecule (e.g., 2-propanol, formic acid, or ammonium formate) to the benzyl ester, cleaving the benzylic C-O bond to release the free carboxylic acid and toluene.[14][15][16] This technique is highly selective for benzyl groups and will not affect many other protecting groups, making it a valuable tool for orthogonal protection strategies.[14]

Protocol: Catalytic Transfer Hydrogenation

-

Dissolve the benzyl-protected peptide in a suitable solvent such as methanol or isopropanol.

-

Add the hydrogen donor, such as ammonium formate (5-10 equivalents).

-

Carefully add the catalyst, 10% Palladium on Carbon (Pd/C), under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Conclusion

The successful synthesis of peptides containing aspartic acid using Boc chemistry is heavily reliant on a well-defined protection strategy. H-D-Asp(OBzl)-OBzl.HCl, through its Nα-Boc protected form, is a cornerstone of the classical Boc/Bzl approach. The benzyl ester provides robust side-chain protection that is orthogonal to the temporary Boc group, yet readily removable during the final strong-acid cleavage step. While the potential for aspartimide formation remains a critical consideration, an understanding of its mechanism allows for effective mitigation through the judicious choice of protecting groups and optimized reaction conditions. By adhering to the validated protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this building block to achieve the synthesis of complex and high-purity target peptides for a wide range of scientific applications.

References

-

Aapptec Peptides. (n.d.). Boc-Asp(OBzl)-OH [7536-58-5]. Retrieved from [Link]

-

CUSABIO. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Lelièvre, D., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]

-

Radboud Repository. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). H-Asp(OBzl)-OBzl HCl [6327-59-9]. Retrieved from [Link]

-

Miyanaga, M., et al. (1995). Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents. Biotechnology and Bioengineering, 46(6), 631-5. Retrieved from [Link]

-

Yamashiro, D., & Li, C. H. (1973). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594–2597. Retrieved from [Link]

-

MDPI. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

-

Journal of Chemical Education. (1987). A convenient synthesis of aspartame. Retrieved from [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2018). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymic Synthesis Design and Enzymic Synthesis of Aspartame. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (1995). Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol. Retrieved from [Link]

-

Nature. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

-

Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Oxford Academic. (1992). Principles and Practice of Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Retrieved from [Link]

-

Chemsrc. (n.d.). HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]

Sources

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. H-D-Asp(OBzl)-OBzl.HCl | 174457-99-9 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

A Comprehensive Technical Guide to H-D-Asp(OBzl)-OBzl.HCl: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of H-D-Asp(OBzl)-OBzl.HCl, a pivotal building block in the synthesis of peptides and peptidomimetics. As a protected form of D-aspartic acid, this compound offers unique advantages for incorporating this non-canonical amino acid into complex molecular architectures. This document will delve into its chemical identity, synthesis, applications in solid-phase peptide synthesis (SPPS), analytical characterization, and crucial safety and handling protocols.

Core Chemical Identity

H-D-Asp(OBzl)-OBzl.HCl is the hydrochloride salt of D-aspartic acid where both the α- and β-carboxylic acid functional groups are protected as benzyl esters.

| Attribute | Information | Citation |

| CAS Number | 174457-99-9 | [1] |

| Chemical Name | D-Aspartic acid, 1,4-bis(phenylmethyl) ester, hydrochloride (1:1) | |

| Molecular Formula | C₁₈H₂₀ClNO₄ | [1] |

| Molecular Weight | 349.81 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Chemical Synonyms:

-

H-D-Asp(OBzl)-OBzl Hydrochloride

-

D-Aspartic acid dibenzyl ester hydrochloride

-

(R)-Dibenzyl 2-aminosuccinate hydrochloride

-

D-Aspartic acid α,β-dibenzyl ester hydrochloride salt[3]

Synthesis and Purification: A Protocol for Enantiomeric Purity

The synthesis of H-D-Asp(OBzl)-OBzl.HCl is typically achieved through the Fischer-Speier esterification of D-aspartic acid with benzyl alcohol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. A general and effective method, adapted from procedures for the L-isomer, involves the use of a sulfonic acid catalyst and azeotropic removal of water to drive the reaction to completion.[4]

Experimental Protocol: Synthesis of H-D-Asp(OBzl)-OBzl.HCl

Materials:

-

D-Aspartic acid

-

Benzyl alcohol (analytical grade, freshly distilled)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Diethyl ether

-

Hydrochloric acid (ethereal solution, e.g., 2 M in diethyl ether)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend D-aspartic acid (1 equivalent) in a mixture of benzyl alcohol (5 equivalents) and toluene (sufficient to fill the Dean-Stark trap and allow for reflux).

-

Add p-toluenesulfonic acid monohydrate (1.2 equivalents) to the suspension.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol. The crude product is H-D-Asp(OBzl)-OBzl as the free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-D-Asp(OBzl)-OBzl.HCl as a white to off-white solid.

Causality Behind Experimental Choices:

-

p-Toluenesulfonic acid: A strong acid catalyst is required to protonate the carboxylic acid groups, making them more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.

-

Dean-Stark apparatus: The azeotropic removal of water is crucial to shift the equilibrium of the reversible esterification reaction towards the product side, thereby maximizing the yield.

-

Aqueous work-up: The washes with sodium bicarbonate neutralize the sulfonic acid catalyst and remove any unreacted D-aspartic acid.

-

Conversion to hydrochloride salt: The hydrochloride salt form enhances the stability and improves the handling characteristics of the amino acid derivative, making it a crystalline and less hygroscopic solid.

Caption: Synthesis workflow for H-D-Asp(OBzl)-OBzl.HCl.

Applications in Peptide Synthesis: The Role of Benzyl Protection

H-D-Asp(OBzl)-OBzl.HCl is primarily utilized in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[5] The incorporation of D-amino acids into peptide sequences can confer resistance to enzymatic degradation and induce specific conformational constraints.

Advantages of Benzyl Protecting Groups:

-

Stability: Benzyl esters are stable to the moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used for the cleavage of the N-terminal Boc group during SPPS.[5]

-

Orthogonality (in Fmoc/tBu strategy): While primarily used in Boc/Bzl strategies, benzyl esters can be employed in Fmoc/tBu synthesis where a different deprotection chemistry is desired for specific side chains. They are stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[6]

Disadvantages and a Critical Side Reaction: Aspartimide Formation

A significant drawback of using ester-based side-chain protection for aspartic acid, including benzyl esters, is the propensity for aspartimide formation, especially during Fmoc-SPPS.[7][8] This side reaction is particularly prevalent when the subsequent amino acid residue is glycine, asparagine, or another aspartic acid.[8]

Mechanism of Aspartimide Formation: Under basic conditions used for Fmoc deprotection (e.g., piperidine), the backbone amide nitrogen can act as a nucleophile, attacking the side-chain carbonyl of the benzyl-protected aspartate. This intramolecular cyclization results in the formation of a five-membered succinimide ring (aspartimide), with the concomitant loss of the benzyl protecting group. The aspartimide intermediate is susceptible to racemization and subsequent nucleophilic ring-opening by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as their D-isomers.[8] These byproducts are often difficult to separate from the desired peptide.

Caption: Mechanism of aspartimide formation from an Asp(OBzl) residue.

Mitigation Strategies for Aspartimide Formation:

-

Use of sterically hindered esters: Employing bulkier protecting groups on the aspartic acid side chain can sterically hinder the intramolecular cyclization.[8]

-

Modified deprotection conditions: Using weaker bases or adding acidic additives to the piperidine solution for Fmoc removal can reduce the rate of aspartimide formation.[9]

-

Backbone protection: The use of dipeptides with backbone-protecting groups can prevent the cyclization reaction.[7]

Deprotection of Benzyl Esters

The final removal of benzyl protecting groups from the synthesized peptide is typically achieved by strong acidolysis or catalytic hydrogenolysis.[5]

-

Strong Acidolysis: Treatment with strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) will cleave benzyl esters. This is the standard final cleavage step in Boc/Bzl SPPS.[5]

-

Catalytic Hydrogenolysis: In the absence of sulfur-containing residues, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) is a mild and efficient method for benzyl group removal.[10]

Analytical Characterization

Ensuring the identity and purity of H-D-Asp(OBzl)-OBzl.HCl is paramount for its successful application. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the ten protons of the two benzyl groups.

-

Benzyl CH₂ protons: Two singlets or an AB quartet around 5.1-5.2 ppm, corresponding to the two benzylic methylene groups.

-

α-CH proton: A triplet or multiplet around 4.2-4.6 ppm.

-

β-CH₂ protons: A doublet of doublets or multiplet around 2.9-3.2 ppm.

-

Amine protons (NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical and chiral purity of H-D-Asp(OBzl)-OBzl.HCl.

Chemical Purity:

-

Method: Reversed-phase HPLC (RP-HPLC) using a C18 column with a gradient of water and acetonitrile, typically with an acidic modifier like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm).

Chiral Purity: The enantiomeric excess (e.e.) is a critical parameter. Chiral HPLC is used to separate the D- and L-enantiomers.

-

Method: Chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives.[13][14] The mobile phase is typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol).

-

Protocol Outline:

-

Column Selection: Screen various polysaccharide-based chiral columns (e.g., Lux Cellulose-2, Chiralpak series).

-

Mobile Phase Optimization: Start with a standard mobile phase like 90:10 hexane:isopropanol and adjust the ratio to achieve baseline separation.

-

Analysis: Inject a solution of the sample and monitor the elution of the two enantiomers by UV detection. The enantiomeric excess can be calculated from the peak areas.

-

Safety and Handling

H-D-Asp(OBzl)-OBzl.HCl is a chemical reagent and should be handled with appropriate care in a laboratory setting.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: For handling large quantities or if dust is generated, use a dust mask or work in a well-ventilated fume hood.[15]

-

Body Protection: A standard laboratory coat should be worn.[16]

Handling and Storage:

-

Avoid contact with skin and eyes.[17]

-

Avoid inhalation of dust.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably under an inert atmosphere at 2-8°C.[1]

-

Keep away from strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

A comprehensive risk assessment should be performed before handling this compound. Always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

H-D-Asp(OBzl)-OBzl.HCl is a valuable and versatile building block for the synthesis of peptides containing D-aspartic acid. Its dibenzyl protection scheme offers stability and compatibility with various peptide synthesis strategies. A thorough understanding of its properties, synthesis, and potential side reactions, particularly aspartimide formation, is crucial for its effective and efficient use in research and drug development. Adherence to strict analytical quality control and safety protocols will ensure the successful application of this important reagent in the creation of novel and complex peptide-based molecules.

References

-

L. Z. M. G. V. d. M. K. P. F. L. v. d. W. D. V. D. F. J. B. P. T. P. J. H. M. v. d. E. F. L. v. d. W. & J. C. M. v. H. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 60(27), 14754-14771. [Link]

-

T. T. H. H. T. H. N. N. T. T. L. T. T. V. T. P. T. P. & B. M. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(8), 513-519. [Link]

-

F. A. L. I. A. A. & F. A. (2001). Amino Acid-Protecting Groups. Chemical Reviews, 101(12), 3689-3748. [Link]

-

G. C. G. C. & R. S. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Organic Process Research & Development, 19(7), 888-892. [Link]

-

M. M. M. M. & W. W. (2007). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 13(1), 1-8. [Link]

-

Daicel Chiral Technologies. (n.d.). Chiral Impurity Methods – Case Study. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

A. A. A. D. A. D. A. A. A. A. A. A. A. & A. A. (2014). Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). ResearchGate. [Link]

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

-

Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

-

H. H. H. H. & H. H. (1982). 13C NMR spectroscopy of alternating poly(gamma-benzyl D-L-glutamate) in alpha- and double-helical conformations. Macromolecules, 15(4), 1120-1122. [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Gly-OBzl HCl. Retrieved from [Link]

-

Chemsrc. (n.d.). HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Glu-OBzl. Retrieved from [Link]

-

S. S. S. S. & S. S. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 32(5), 26-35. [Link]

-

M. M. M. M. & M. M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 535-549. [Link]

-

Aapptec Peptides. (n.d.). H-Asp(OBzl)-OBzl HCl [6327-59-9]. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Asp(OBzl)-OBzl HCl. Retrieved from [Link]

Sources

- 1. H-D-Asp(OBzl)-OBzl.HCl | 174457-99-9 [m.chemicalbook.com]

- 2. H-ASP(OBZL)-OBZL HCL synthesis - chemicalbook [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-L-aspartic acid 4-benzyl ester(7536-58-5) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. hplc.eu [hplc.eu]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. combi-blocks.com [combi-blocks.com]

H-D-Asp(OBzl)-OBzl.HCl molecular formula and molecular weight

An In-Depth Technical Guide to H-D-Asp(OBzl)-OBzl.HCl: A Key Building Block in Peptide Synthesis

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern drug discovery and development, synthetic peptides represent a frontier of immense therapeutic potential. The precise assembly of these molecules requires a sophisticated toolkit of building blocks, each designed to overcome specific chemical challenges. Among these, protected amino acids are fundamental. This guide provides a comprehensive technical overview of H-D-Asp(OBzl)-OBzl.HCl, a D-aspartic acid derivative pivotal for introducing this non-canonical amino acid into peptide sequences. We will delve into its chemical identity, its strategic role in solid-phase peptide synthesis (SPPS), the rationale behind its design, and protocols for its effective application, providing researchers and drug development professionals with the field-proven insights necessary for successful peptide synthesis campaigns.

Core Compound Identification and Physicochemical Properties

H-D-Asp(OBzl)-OBzl.HCl is the hydrochloride salt of the dibenzyl ester of D-aspartic acid. The "D" designation indicates that it is the D-enantiomer of aspartic acid, an isomer less common in nature than the L-form, which is often incorporated into peptide therapeutics to enhance stability against enzymatic degradation. The molecule's primary function is to serve as a protected building block in peptide synthesis.

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀ClNO₄ | [1][2][3] |

| Molecular Weight | 349.81 g/mol | [1][3] |

| CAS Number | 174457-99-9 | [2] |

| Appearance | White to light yellow solid | [2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

The Strategic Rationale for Benzyl Protection

In peptide synthesis, the reactive side chains of amino acids must be "protected" to prevent unwanted side reactions during the formation of the peptide bond at the alpha-amino and alpha-carboxyl groups. H-D-Asp(OBzl)-OBzl.HCl employs benzyl (Bzl) esters for this purpose, a choice grounded in established chemical principles.

-

Dual Protection: Both the alpha-carboxyl and the side-chain beta-carboxyl groups of the D-aspartic acid are protected as benzyl esters (-OBzl). This comprehensive protection is crucial. Without it, the free carboxyl groups could react with the activated amino acid being coupled, leading to chain branching or termination.

-

Acid Lability: Benzyl esters are stable under the basic conditions used for Fmoc-group removal in the widely used Fmoc-based solid-phase peptide synthesis (SPPS) but are readily cleaved by strong acids.[4] This "orthogonal" protection strategy is fundamental to SPPS, allowing for the selective deprotection of the alpha-amino group for chain elongation while the side-chain protection remains intact until the final cleavage step.

-

The Hydrochloride Salt: The compound is supplied as a hydrochloride (.HCl) salt. This serves a practical purpose: the salt form typically enhances the crystallinity, stability, and solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF).

The chemical structure of H-D-Asp(OBzl)-OBzl.HCl is depicted below.

Caption: Chemical structure of H-D-Asp(OBzl)-OBzl.HCl.

Application in Solid-Phase Peptide Synthesis (SPPS)

H-D-Asp(OBzl)-OBzl.HCl is a ready-to-use reagent for introducing a D-Asp(OBzl) residue into a growing peptide chain during SPPS. The general workflow is a cyclical process of deprotection and coupling.

Experimental Protocol: Incorporation of D-Asp(OBzl) using Fmoc SPPS

This protocol assumes a standard Fmoc-based synthesis on a solid support (resin).

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in an appropriate solvent (e.g., DMF).

-

Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to expose the free amine. Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

Causality: The carboxyl group of the incoming amino acid must be activated to react with the resin-bound amine. Common activators include carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) combined with an additive like HOBt (Hydroxybenzotriazole) or Oxyma to enhance efficiency and suppress racemization.

-

Procedure: In a separate vessel, dissolve H-D-Asp(OBzl)-OBzl.HCl (e.g., 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HCTU, 3-5 eq.) in DMF. Add a base, such as DIPEA (N,N-Diisopropylethylamine, 6-10 eq.), to neutralize the hydrochloride salt and facilitate the reaction. Add this activation mixture to the resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After successful coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To terminate any unreacted peptide chains, treat the resin with an acetic anhydride solution. This prevents the formation of deletion-sequence impurities.[5]

-

Cycle Repetition: The process (deprotection, coupling, washing) is repeated for each subsequent amino acid in the sequence.

The cyclical nature of this process is ideally suited for automation, which has become standard in modern peptide synthesis.[6][7]

Caption: Workflow for incorporating H-D-Asp(OBzl)-OBzl.HCl in Fmoc SPPS.

Critical Considerations and Side Reactions

While SPPS is a robust methodology, the inclusion of aspartic acid requires special attention due to a well-documented side reaction: aspartimide formation .[8]

-

Mechanism: This occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain benzyl ester, forming a cyclic imide intermediate. This is particularly problematic when the next amino acid in the sequence is small and unhindered, such as Glycine or Alanine.

-

Consequences: The aspartimide ring can subsequently open to form not only the desired alpha-peptide linkage but also a beta-peptide linkage, creating a difficult-to-separate impurity. Racemization at the alpha-carbon of the aspartic acid residue can also occur.[8]

-

Mitigation Strategies: While the benzyl protecting group offers some steric hindrance compared to smaller alkyl esters, for particularly sensitive sequences, alternative strategies may be required. These include using bulkier side-chain protecting groups or specialized dipeptide building blocks that mask the amide nitrogen to prevent the initial cyclization.[8]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the benzyl esters on the D-aspartic acid residue. This is typically achieved by treating the resin with a strong acid "cocktail," most commonly containing Trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water) to capture the reactive carbocations generated during the cleavage of the benzyl groups.

Conclusion

H-D-Asp(OBzl)-OBzl.HCl is a well-established and indispensable reagent for the synthesis of D-aspartic acid-containing peptides. Its design, featuring acid-labile benzyl ester protection and a stabilizing hydrochloride salt form, is optimized for compatibility with standard Fmoc-SPPS workflows. A thorough understanding of its application, particularly the activation and coupling process and the potential for aspartimide formation, empowers researchers to utilize this building block effectively. By applying the principles and protocols outlined in this guide, scientists and drug developers can confidently incorporate this key component into their synthetic strategies, advancing the development of novel peptide-based therapeutics.

References

-

H-Asp(OBzl)-OBzl HCl [6327-59-9]. Aapptec Peptides.[Link]

-

HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9. Chemsrc.[Link]

-

Product information, H-asp(bzl)-obzl hcl. P&S Chemicals.[Link]

-

Introduction to Peptide Synthesis. National Institutes of Health (NIH).[Link]

-

ASPARTIMIDE FORMATION. Iris Biotech GmbH.[Link]

-

Bench-Stable, Orthogonal, Fully Automated Solid Phase Azapeptide Synthesis System. bioRxiv.[Link]

-

Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.[Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.[Link]

Sources

- 1. H-ASP(OBZL)-OBZL HCL synthesis - chemicalbook [chemicalbook.com]

- 2. H-D-Asp(OBzl)-OBzl.HCl | 174457-99-9 [m.chemicalbook.com]

- 3. 6327-59-9 CAS Manufactory [m.chemicalbook.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. almacgroup.com [almacgroup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 8. media.iris-biotech.de [media.iris-biotech.de]

Unlocking Stability and Function: A Guide to the Theoretical Applications of D-Amino Acids in Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Homochiral Blueprint

In the architecture of life, L-amino acids are the exclusive building blocks for proteins and peptides synthesized by the ribosome. This homochirality is fundamental to the precise three-dimensional structures that govern biological function. However, for peptide chemists and drug developers, this natural blueprint presents a significant hurdle: peptides composed of L-amino acids are often rapidly degraded by endogenous proteases, limiting their therapeutic potential.[1]

The strategic incorporation of D-amino acids—the non-superimposable mirror images of their L-counterparts—offers a powerful solution to this challenge. Because proteases have evolved with chiral active sites specific to L-substrates, peptides containing D-amino acids can effectively evade enzymatic breakdown.[2][3][4] This guide moves beyond this foundational concept to provide an in-depth exploration of how D-amino acids are not merely tools for stability but sophisticated instruments for controlling peptide conformation, enhancing bioactivity, and discovering novel therapeutic leads. We will delve into the causality behind experimental design, present validated protocols, and illustrate the logical frameworks that underpin the modern application of D-amino acids in peptide science.

Part 1: Fortifying the Peptide Backbone Against Proteolytic Attack

The primary and most widely recognized application of D-amino acids is to confer resistance to enzymatic degradation. Understanding the mechanism of this protection is key to its effective implementation.

The Causality of Proteolytic Resistance

Proteases function through a lock-and-key mechanism where the chiral environment of the enzyme's active site must precisely accommodate the stereochemistry of the peptide substrate's backbone and side chains.[4] The introduction of a D-amino acid creates a stereochemical "mismatch" that disrupts the critical interactions required for enzymatic recognition and cleavage.[4] While L-peptides may be degraded in minutes to hours in a biological milieu, their D-counterparts can remain intact for significantly longer periods.[4] This principle is the cornerstone of designing peptides with improved pharmacokinetic profiles.

Sources

The Strategic Imperative of H-D-Asp(OBzl)-OBzl.HCl in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the precise assembly of amino acid building blocks is paramount. The chirality and side-chain functionality of each residue dictate the final conformation and, consequently, the biological activity of the peptide. Among the repertoire of protected amino acids, H-D-Asp(OBzl)-OBzl.HCl emerges as a critical component, particularly within the Boc solid-phase peptide synthesis (SPPS) paradigm. This in-depth technical guide provides a comprehensive literature review, detailed experimental insights, and a critical analysis of the role of H-D-Asp(OBzl)-OBzl.HCl in advancing peptide-based drug discovery.

Foundational Principles: The Chemistry of H-D-Asp(OBzl)-OBzl.HCl

H-D-Asp(OBzl)-OBzl.HCl, or D-Aspartic acid dibenzyl ester hydrochloride, is a derivative of the D-enantiomer of aspartic acid where both the α- and β-carboxyl groups are protected as benzyl esters. The amine group is present as a hydrochloride salt. This strategic protection scheme is instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physicochemical Properties of H-D-Asp(OBzl)-OBzl.HCl

| Property | Value |

| Molecular Formula | C₁₈H₂₀ClNO₄ |

| Molecular Weight | 349.81 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C under inert gas |

Synthesis of H-D-Asp(OBzl)-OBzl.HCl: A Step-by-Step Protocol

The synthesis of H-D-Asp(OBzl)-OBzl.HCl is a well-established process, typically involving the direct esterification of D-aspartic acid with benzyl alcohol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. A common and efficient method is the Fischer-Speier esterification, which utilizes an excess of the alcohol and an acid catalyst, with the removal of water to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of H-D-Asp(OBzl)-OBzl p-Toluenesulfonate Salt[1]

-

Reaction Setup: To a round-bottom flask, add D-aspartic acid, 1.2 equivalents of p-toluenesulfonic acid monohydrate, and 5 equivalents of benzyl alcohol.

-

Azeotropic Distillation: Add cyclohexane to the mixture to form a biphasic system. Heat the reaction to reflux (approximately 80°C) using a Dean-Stark apparatus to azeotropically remove the water formed during the esterification. The reaction is typically complete within 6 hours.

-

Crystallization and Isolation: As the reaction proceeds, the product, H-D-Asp(OBzl)-OBzl·TsOH, will precipitate as a white solid. Cool the reaction mixture and collect the solid by filtration.

-

Purification: Wash the collected solid with a non-polar solvent like cyclohexane to remove excess benzyl alcohol and other impurities. The resulting p-toluenesulfonate salt is a stable, crystalline solid.

Conversion to Hydrochloride Salt:

The p-toluenesulfonate salt can be converted to the hydrochloride salt by dissolving it in a suitable organic solvent and treating it with a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether), followed by precipitation and isolation of the hydrochloride salt.

Caption: Boc-SPPS workflow for peptide synthesis.

Experimental Protocol: Coupling of H-D-Asp(OBzl)-OBzl.HCl

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in dichloromethane (DCM).

-

Activation: In a separate vessel, the protected amino acid, H-D-Asp(OBzl)-OBzl.HCl, is pre-activated. A common method involves the use of a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

-

Coupling: The activated amino acid solution is added to the resin, along with a tertiary base such as N,N-diisopropylethylamine (DIEA) to neutralize the hydrochloride salt and facilitate the coupling reaction. The reaction is typically allowed to proceed for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the ninhydrin (Kaiser) test.

-

Washing: Upon completion, the resin is thoroughly washed with DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

The Critical Challenge: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a succinimide derivative known as aspartimide. [2]This intramolecular cyclization is particularly problematic as it can lead to a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue. [2]Aspartimide formation is promoted by the basic conditions used for Fmoc deprotection in Fmoc-SPPS and can also occur under the acidic conditions of Boc-SPPS, especially during prolonged exposure to the deprotection reagent or at elevated temperatures. [3] The use of benzyl esters for the side-chain protection of aspartic acid, as in H-D-Asp(OBzl)-OBzl.HCl, does not completely prevent aspartimide formation. [4]However, in the context of Boc-SPPS, the protonated state of the N-terminal amine after TFA deprotection can reduce the propensity for this side reaction compared to the free amine generated under the basic conditions of Fmoc-SPPS. [5] Table 2: Comparative Analysis of Aspartimide Formation with Different Aspartic Acid Protecting Groups

| Protecting Group | Aspartimide Formation (%) | Conditions | Reference |

| β-Benzyl ester (OBzl) | Significant | Tertiary amine treatment | [6] |

| β-Cyclohexyl ester (OcHex) | < 2% | Standard peptide synthesis | [6] |

| Fmoc-Asp(OMpe)-OH | High | 20% piperidine in DMF | [7] |

| Fmoc-Asp(OBno)-OH | ~0.1%/cycle (for Asp-Gly) | 20% piperidine in DMF | [7] |

The data clearly indicates that while benzyl esters are susceptible to aspartimide formation, alternative protecting groups have been developed to mitigate this issue, particularly in the more challenging Fmoc-SPPS. [6][7]The choice of protecting group is therefore a critical consideration based on the synthetic strategy and the specific peptide sequence.

Deprotection of Benzyl Groups and Final Cleavage

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides containing Asp(OBzl) residues, this is achieved using strong acids, most commonly anhydrous hydrogen fluoride (HF). [8] The mechanism of HF cleavage of benzyl esters proceeds via an SN1 or SN2 pathway, generating benzyl carbocations. [8][9]These highly reactive carbocations can lead to side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, tyrosine, and methionine. [8]To prevent these unwanted modifications, scavengers are added to the cleavage cocktail. A common scavenger mixture for HF cleavage is anisole.

Experimental Protocol: HF Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation: The dried peptide-resin is placed in the reaction vessel of the HF apparatus. The appropriate scavengers (e.g., anisole) are added.

-

HF Distillation: The reaction vessel is cooled in a dry ice/acetone bath, and anhydrous HF is distilled into the vessel.

-

Cleavage Reaction: The reaction mixture is stirred at 0-5°C for 1-2 hours. 4. HF Removal: The HF is removed under a stream of nitrogen or by vacuum.

-

Peptide Precipitation and Washing: The crude peptide is precipitated with cold diethyl ether and washed multiple times to remove the scavengers and other small molecule impurities.

-

Extraction and Lyophilization: The precipitated peptide is then extracted with a suitable solvent (e.g., aqueous acetic acid) and lyophilized to obtain the crude peptide product.

Significance in Drug Development

The use of D-amino acids, such as D-aspartic acid, is a key strategy in drug development to enhance the proteolytic stability and, in some cases, the biological activity of peptide-based therapeutics. H-D-Asp(OBzl)-OBzl.HCl provides a reliable and well-characterized building block for the incorporation of D-aspartic acid into peptide sequences. While specific examples of its use in late-stage clinical candidates are often proprietary, its application is foundational in the synthesis of peptide analogs with improved pharmacokinetic profiles. The ability to efficiently synthesize these modified peptides is crucial for exploring structure-activity relationships and optimizing lead compounds in the drug discovery pipeline. [10]

Conclusion

H-D-Asp(OBzl)-OBzl.HCl remains a cornerstone in the repertoire of protected amino acids for Boc-SPPS. Its utility is rooted in a well-defined synthetic pathway and established protocols for its incorporation and deprotection. While the potential for aspartimide formation necessitates careful consideration of the synthetic strategy and reaction conditions, the wealth of literature on this topic provides a strong foundation for mitigating this side reaction. For researchers and drug development professionals, a thorough understanding of the chemistry, experimental nuances, and potential pitfalls associated with H-D-Asp(OBzl)-OBzl.HCl is essential for the successful synthesis of complex and therapeutically relevant peptides.

References

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie - Chemical Monthly, 149(10), 1869–1875.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. Synthesis, 1981(5), 333-356.

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN1 and SN2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. Journal of the American Chemical Society, 105(21), 6442–6455.

- Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Aspartimide formation in solid-phase peptide synthesis. Letters in Peptide Science, 1(4), 197-205.

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

-

Aapptec. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

- Kumar, S., & Sharma, A. (2014). Synthesis of Decapeptide of L-aspartic Acid and benzyl-L-aspartic Acid by Solid Phase Peptide Synthesis. Journal of Chemistry, 2014, 1-6.

- Loffet, A. (2002). Peptides as drugs: is there a market? Journal of Peptide Science, 8(1), 1-7.

- Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic letters, 14(20), 5218–5221.

- Neumann, K., Farnung, J., Baldauf, S., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.

- Pallavicini, M., Bavo, F., & Bolchi, C. (2016). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. The Journal of Organic Chemistry, 81(13), 5719–5723.

- Paudyal, S. C., & Rajbhandary, B. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 17, 1856-1873.